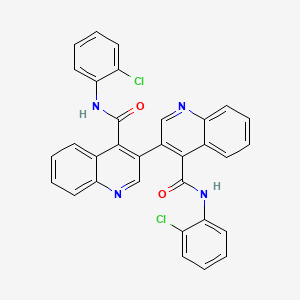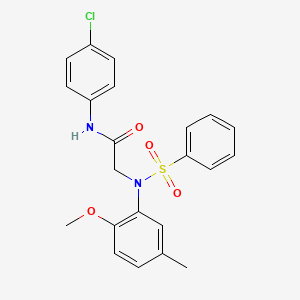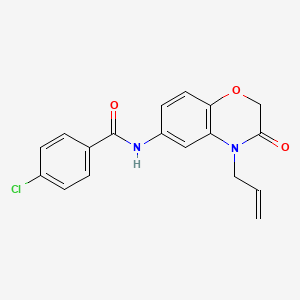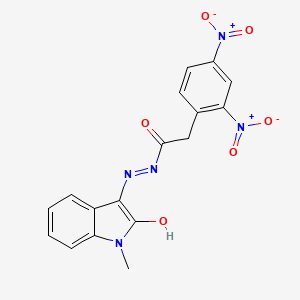
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBD is a bidentate ligand that can form complexes with various metal ions, making it useful in catalysis and other chemical reactions.
Mécanisme D'action
The mechanism of action of BBD as an anticancer agent involves its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting the activity of this enzyme, BBD can prevent cancer cells from proliferating and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
BBD has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. In addition, BBD has been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BBD in lab experiments is its ability to form stable complexes with various metal ions, making it useful in catalysis and other chemical reactions. However, one limitation of using BBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving BBD. One area of interest is the development of new synthetic methods for BBD and its derivatives, which could lead to the discovery of new materials with unique properties. Another area of interest is the investigation of the potential use of BBD as an anticancer agent in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of BBD and its potential applications in other fields, such as catalysis and material science.
Méthodes De Synthèse
BBD can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with 8-hydroxyquinoline, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
BBD has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BBD can form stable complexes with various metal ions, making it useful as a ligand in catalytic reactions. It has also been used as a building block for the synthesis of new materials, such as metal-organic frameworks. In medicinal chemistry, BBD has shown promising results as an anticancer agent, with potential applications in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2N4O2/c33-23-11-3-7-15-27(23)37-31(39)29-19-9-1-5-13-25(19)35-17-21(29)22-18-36-26-14-6-2-10-20(26)30(22)32(40)38-28-16-8-4-12-24(28)34/h1-18H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFIUZKQRWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)

![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)

![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)
